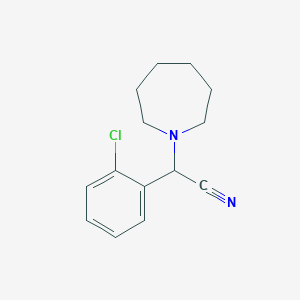
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as synthetic stimulants. The chemical structure of MDPV is similar to that of other synthetic cathinones, such as methcathinone and mephedrone. MDPV is a highly potent and addictive drug that has been associated with a range of adverse effects, including psychosis, seizures, and death. In recent years, MDPV has gained notoriety as a designer drug and has become a significant public health concern.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This mechanism of action leads to increased levels of these neurotransmitters in the brain, resulting in a range of physiological and psychological effects. MDPV has been shown to produce effects similar to those of cocaine and amphetamines, including euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased heart rate, blood pressure, and body temperature. MDPV also affects the central nervous system, leading to a range of psychological effects, including euphoria, increased sociability, and increased energy. However, MDPV has also been associated with a range of adverse effects, including psychosis, seizures, and death.
实验室实验的优点和局限性
MDPV has several advantages and limitations for use in lab experiments. Its high potency and selectivity make it a valuable tool for studying the dopamine transporter and its role in the brain. However, MDPV's psychoactive properties and potential for abuse make it unsuitable for use in human studies. Additionally, the synthesis of MDPV is complex and requires specialized knowledge and equipment, making it difficult to obtain for research purposes.
未来方向
There are several future directions for research on MDPV. One area of interest is the development of novel therapeutics based on the structure of MDPV. Another area of interest is the development of new analytical methods for detecting MDPV in biological samples. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as the mechanisms underlying its addictive properties.
合成方法
MDPV is synthesized from piperonal, a naturally occurring organic compound found in plants such as pepper and dill. The synthesis of MDPV involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and subsequent reduction of MDP2P to MDPV. The synthesis of MDPV is a complex process that requires specialized knowledge and equipment and is often carried out in clandestine laboratories.
科学研究应用
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a promising candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
3-(3-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-4-8-15(9-10)13-11-6-2-3-7-12(11)14(16)17-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI 键 |
JYKDZGJVWHHXFP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
规范 SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)


![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)